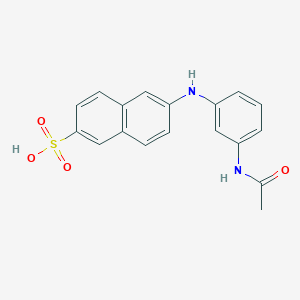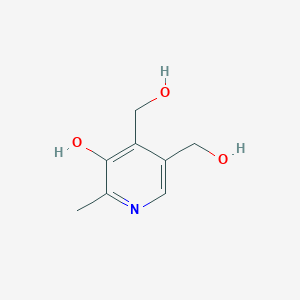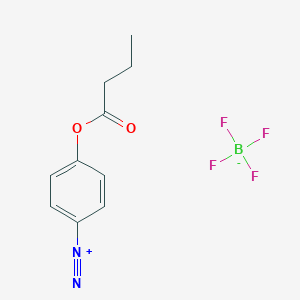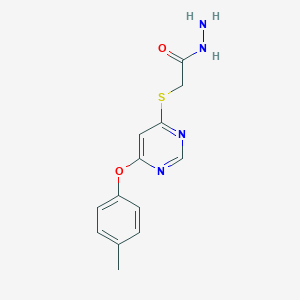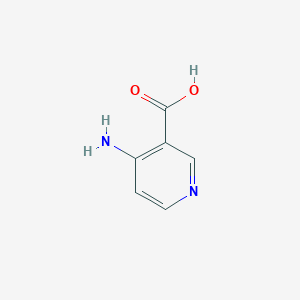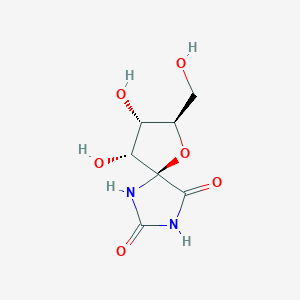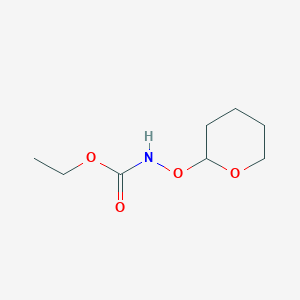
ethyl N-(oxan-2-yloxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(oxan-2-yloxy)carbamate, also known as AChE inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is critical for proper nerve function. By inhibiting AChE, ethyl N-(oxan-2-yloxy)carbamate can increase the levels of acetylcholine in the brain, leading to various biochemical and physiological effects.
Mécanisme D'action
Ethyl N-(oxan-2-yloxy)carbamate works by binding to the active site of ethyl N-(oxan-2-yloxy)carbamate, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have various biochemical and physiological effects. Additionally, ethyl N-(oxan-2-yloxy)carbamate has been shown to have a reversible mode of action, meaning that its effects can be quickly reversed by removing the compound from the system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethyl N-(oxan-2-yloxy)carbamate are varied and complex. In addition to its effects on ethyl N-(oxan-2-yloxy)carbamate activity, the compound has been shown to modulate other neurotransmitter systems such as dopamine and serotonin. It has also been linked to changes in gene expression and protein synthesis, suggesting that it may have broader effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-(oxan-2-yloxy)carbamate in lab experiments is its ability to selectively inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This allows researchers to study the effects of acetylcholine on various systems without interference from other neurotransmitters. Additionally, the compound has been extensively studied and optimized, making it a reliable and well-understood tool for scientific research.
One limitation of using ethyl N-(oxan-2-yloxy)carbamate is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, and care must be taken when working with it in the lab. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on ethyl N-(oxan-2-yloxy)carbamate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. By inhibiting ethyl N-(oxan-2-yloxy)carbamate activity, the compound may be able to increase acetylcholine levels in the brain and improve cognitive function. Additionally, researchers may explore the compound's effects on other neurotransmitter systems and its potential as a tool for studying cellular function and gene expression.
Méthodes De Synthèse
The synthesis of ethyl N-(oxan-2-yloxy)carbamate involves the reaction of ethyl chloroformate with 2-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to form the final compound. This method has been extensively studied and optimized, and is considered to be a reliable and efficient way of synthesizing ethyl N-(oxan-2-yloxy)carbamate.
Applications De Recherche Scientifique
Ethyl N-(oxan-2-yloxy)carbamate has been widely used in scientific research for its ability to inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This enzyme is critical for proper nerve function, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease. By studying the effects of ethyl N-(oxan-2-yloxy)carbamate on ethyl N-(oxan-2-yloxy)carbamate activity, researchers can gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Propriétés
Numéro CAS |
136775-09-2 |
|---|---|
Nom du produit |
ethyl N-(oxan-2-yloxy)carbamate |
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl N-(oxan-2-yloxy)carbamate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-8(10)9-13-7-5-3-4-6-12-7/h7H,2-6H2,1H3,(H,9,10) |
Clé InChI |
BEONOXOBPFETPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1CCCCO1 |
SMILES canonique |
CCOC(=O)NOC1CCCCO1 |
Synonymes |
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



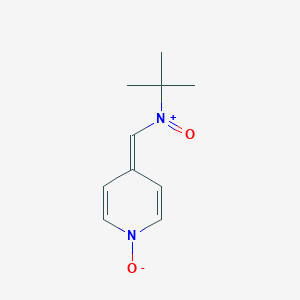
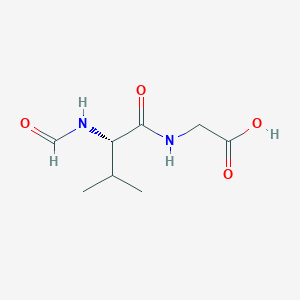
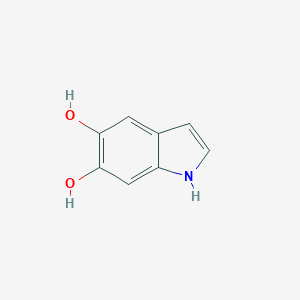
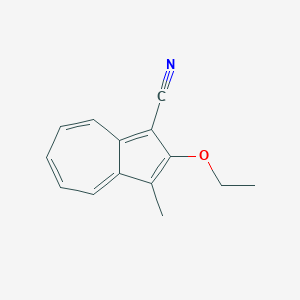
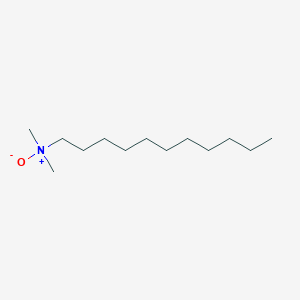
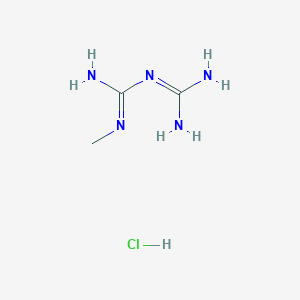
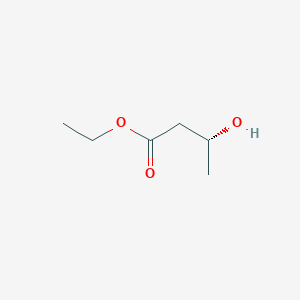
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
